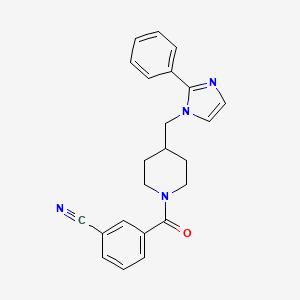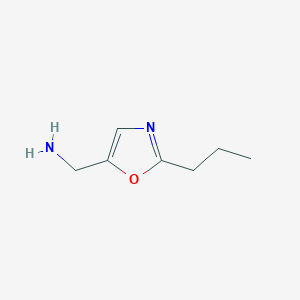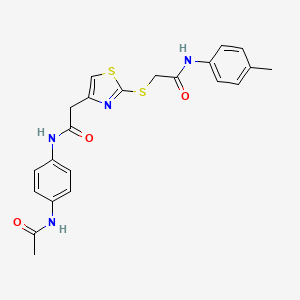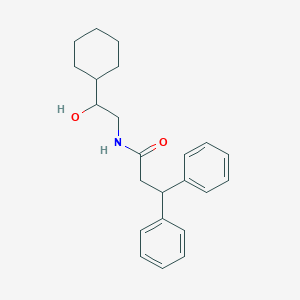
3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, a piperidine ring, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl and piperidine groups. The carbonyl and nitrile groups would likely be introduced in the final steps of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring and the phenyl group are both aromatic and planar, while the piperidine ring is non-aromatic and can adopt a variety of conformations. The carbonyl group is polar and planar, while the nitrile group is linear .Chemical Reactions Analysis
The reactivity of this compound would be determined by the functional groups it contains. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and nitrile groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Ligand Synthesis and Radiochemistry
A study detailed the synthesis of mixed ligand fac-tricarbonyl complexes starting from precursors [M(OH2)3(CO)3]+, utilizing ligands such as imidazole and benzyl isocyanide. This method allows the labeling of bioactive molecules containing a monodentate or a bidentate donor site, demonstrating the versatility of these complexes in radiochemistry and potentially in the development of radiopharmaceuticals for imaging and therapy (Mundwiler et al., 2004).
Organic Synthesis and Medicinal Chemistry
Research on the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction has been reported. The study indicates the potential of these compounds in the development of new therapeutic agents, highlighting the importance of imidazole derivatives in medicinal chemistry (Poomathi et al., 2015).
Synthesis of Piperidine-Based Derivatives
A study on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives demonstrated significant anti-arrhythmic activity. This research underscores the potential therapeutic applications of piperidine derivatives in treating arrhythmias and possibly other cardiovascular conditions (Abdel‐Aziz et al., 2009).
Antimicrobial Activity of Piperidine Derivatives
The synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been explored. The study revealed moderate to significant antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Khalid et al., 2016).
Corrosion Inhibition Studies
Research on the use of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid was conducted. The study demonstrates the potential of these compounds in industrial applications, particularly in corrosion protection (Yadav et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-16-19-5-4-8-21(15-19)23(28)26-12-9-18(10-13-26)17-27-14-11-25-22(27)20-6-2-1-3-7-20/h1-8,11,14-15,18H,9-10,12-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNVDLNHOCLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2914079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914080.png)
![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)


![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2914088.png)
![N-(3-bromophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B2914089.png)


![3-[(3-bromophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2914093.png)